An In-depth Technical Guide to the Physical Properties of (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid
An In-depth Technical Guide to the Physical Properties of (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid, is a molecule of significant interest in the fields of agrochemicals and pharmaceuticals. It is a key acidic metabolite of the pyrethroid insecticide, esfenvalerate.[1][2][3] The stereochemistry of this compound plays a crucial role in its biological activity and metabolic fate. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for comprehending its behavior in biological and environmental systems. This guide provides a comprehensive overview of the core physical properties of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, supported by experimental methodologies and scientific principles.
Core Physical Properties
The physical characteristics of a compound are dictated by its molecular structure. For (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, the presence of a chlorophenyl group, an isopropyl moiety, and a carboxylic acid function, all arranged around a chiral center, defines its physical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃ClO₂ | [2][3][4] |
| Molecular Weight | 212.67 g/mol | [2][3][4] |
| CAS Number | 55332-38-2 | [3][5] |
| Appearance | White to off-white powder or crystal | [4] |
| Melting Point | 89-91 °C | [5] |
| Boiling Point | 318.7 ± 17.0 °C (Predicted) | [4][5] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4][5] |
| pKa | 4.13 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in chloroform and DMSO | [4] |
In-Depth Analysis of Key Physical Properties
Melting Point
The melting point is a critical indicator of a compound's purity. For (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, the relatively sharp melting point range of 89-91 °C suggests a well-defined crystalline structure.[5] Impurities would typically lead to a depression and broadening of this range.
The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound. The underlying principle is the precise measurement of the temperature at which the solid phase transitions to the liquid phase.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Causality in Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Rapid heating can lead to a reading that is higher than the true melting point.
Acidity (pKa)
The acidity of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is defined by the dissociation of the carboxylic acid proton. The predicted pKa of 4.13 indicates it is a weak acid, comparable to other phenylacetic acids.[4][6] This property is fundamental to its solubility in aqueous solutions of varying pH and its interaction with biological targets.
Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. It involves the gradual addition of a titrant (a strong base for an acidic compound) and monitoring the corresponding change in pH.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Trustworthiness of the Protocol:
This protocol is self-validating through the calibration of the pH meter with standard buffers and the use of a standardized titrant. The sigmoidal shape of the resulting titration curve provides a clear visual confirmation of the acid-base titration process.
Solubility
The solubility of a compound dictates its bioavailability and formulation possibilities. (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is reported to be slightly soluble in organic solvents like chloroform and DMSO.[4] Its aqueous solubility is expected to be low but will increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It measures the concentration of a saturated solution at equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Expertise in Experimental Design:
-
Equilibration Time: The extended agitation period is essential to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of solubility.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: Doublets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the chlorophenyl ring.
-
Methine Proton (α-carbon): A doublet adjacent to the isopropyl group and the aromatic ring.
-
Isopropyl Group Protons: A multiplet for the methine proton and two doublets for the diastereotopic methyl groups.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Crystallography and Polymorphism
The solid-state structure of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid has not been extensively reported in the public domain. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for substituted phenylacetic acids.[6][7] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability, which can have significant implications for drug development and formulation. Further studies, such as single-crystal X-ray diffraction, would be necessary to fully characterize its crystalline structure and investigate the potential for polymorphism.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid. The presented data, drawn from available chemical databases, and the outlined experimental methodologies offer a robust framework for researchers and scientists working with this compound. A comprehensive understanding of these properties is essential for advancing its application in various scientific and industrial domains. Further experimental investigation into its pKa, spectroscopic characterization, and solid-state properties would provide even greater insight into the behavior of this important chiral molecule.
References
-
Chen, Y., et al. (2020). Biodegradation and metabolic pathway of fenvalerate by Citrobacter freundii CD-9. Scientific Reports, 10(1), 18683. [Link]
-
ESFENVALERATE (204). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 3, 2026, from [Link]
-
Fenvalerate (EHC 95, 1990). (1990). INCHEM. Retrieved January 3, 2026, from [Link]
-
Miyamoto, J., et al. (1985). The metabolism of fenvalerate in plants: The conjugation of the acid moiety. Pesticide Science, 16(1), 27-38. [Link]
-
(2~{S})-2-[2-(4-chlorophenyl)sulfanylethanoylamino]-3-methyl-butanoic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Fenvalerate. (1990). IARC Publications. Retrieved January 3, 2026, from [Link]
-
Mundy, D. E., & Machin, A. F. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 435, 117-125. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]
-
Butanoic acid, 2-methyl-, phenylmethyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
2-Methylbutanoic Acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]
-
Butanoic acid, 3-methyl-, 2-methylbutyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. (n.d.). Chiral Technologies. Retrieved January 3, 2026, from [Link]
-
(2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. (n.d.). AERU. Retrieved January 3, 2026, from [Link]
-
Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. (2018). Crystal Growth & Design, 18(11), 6749-6761. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved January 3, 2026, from [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube. Retrieved January 3, 2026, from [Link]
-
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Showing metabocard for Phenylacetic acid (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]
-
Butanoic acid. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4235. [Link]
-
Butanoic acid, 3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
Sources
- 1. Fenvalerate (EHC 95, 1990) [inchem.org]
- 2. 2-(4-Chlorophenyl)-3-methylbutanoic Acid [lgcstandards.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones | Semantic Scholar [semanticscholar.org]
Figure 1. Structure of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid with protons labeled for NMR assignment.
